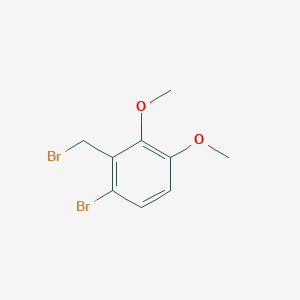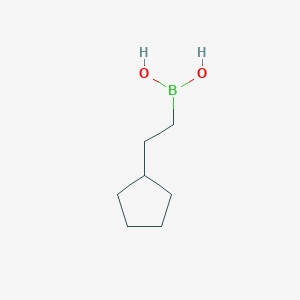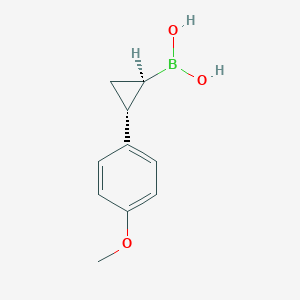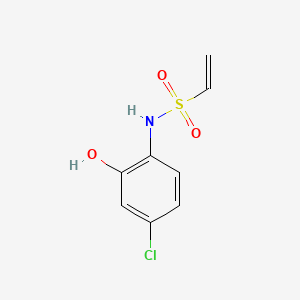
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a difluoromethyl group attached to an indazole ring, which is further connected to a boronic acid moiety. The combination of these functional groups imparts distinctive chemical reactivity and makes it a valuable intermediate in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid typically involves the introduction of the difluoromethyl group onto the indazole ring, followed by the formation of the boronic acid moiety. One common method involves the use of difluoromethylation reagents, such as difluoromethyl iodide, in the presence of a base and a palladium catalyst. The reaction conditions often include mild temperatures and inert atmospheres to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions followed by purification steps such as crystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs, while ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced under specific conditions to form the corresponding methyl derivative.
Substitution: The boronic acid moiety can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Methyl derivatives.
Substitution: Biaryl or vinyl compounds.
Aplicaciones Científicas De Investigación
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid is primarily based on its ability to form reversible covalent bonds with nucleophilic biological compounds. The boronic acid group can interact with enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates, leading to various biochemical effects . Additionally, the difluoromethyl group can enhance the compound’s stability and bioavailability by acting as a metabolic blocker .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- (4-Fluorophenyl)boronic acid
- (2,3-Difluorophenyl)boronic acid
Uniqueness
(1-(Difluoromethyl)-1H-indazol-6-yl)boronic acid is unique due to the presence of both the difluoromethyl group and the indazole ring, which confer distinct chemical reactivity and biological properties. The difluoromethyl group enhances the compound’s metabolic stability and bioavailability, while the indazole ring provides a versatile scaffold for further functionalization .
Propiedades
Fórmula molecular |
C8H7BF2N2O2 |
|---|---|
Peso molecular |
211.96 g/mol |
Nombre IUPAC |
[1-(difluoromethyl)indazol-6-yl]boronic acid |
InChI |
InChI=1S/C8H7BF2N2O2/c10-8(11)13-7-3-6(9(14)15)2-1-5(7)4-12-13/h1-4,8,14-15H |
Clave InChI |
GRWKEWXIBMLVCI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)C=NN2C(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-benzyl-9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13469841.png)

![1-{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine dihydrochloride](/img/structure/B13469846.png)
![[4-Amino-2-(trifluoromethoxy)phenyl]methanol](/img/structure/B13469861.png)



![2-Ethyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13469882.png)


![2-{[(Benzyloxy)carbonyl]amino}-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B13469904.png)



